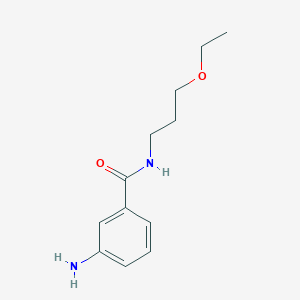

3-amino-N-(3-ethoxypropyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-N-(3-ethoxypropyl)benzamide is a biochemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 . It is used for proteomics research .

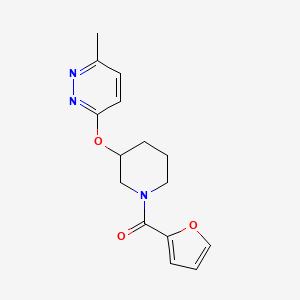

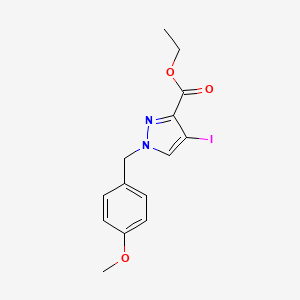

Molecular Structure Analysis

The molecular structure of 3-amino-N-(3-ethoxypropyl)benzamide consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound is in a liquid state at room temperature .Physical And Chemical Properties Analysis

3-amino-N-(3-ethoxypropyl)benzamide is a liquid at room temperature . It has a molecular weight of 222.28 and a molecular formula of C12H18N2O2 .科学的研究の応用

Enzyme Inhibition

3-Amino-N-(3-ethoxypropyl)benzamide and similar benzamides have shown potential as inhibitors of poly(ADP-ribose) synthetase, a nuclear enzyme. Research indicates that benzamides substituted in the 3-position are particularly effective, with 3-aminobenzamide being a competitive inhibitor with low Ki values (Purnell & Whish, 1980).

Potential Neuroleptic Activity

Benzamides, including derivatives similar to 3-amino-N-(3-ethoxypropyl)benzamide, have been synthesized and evaluated for neuroleptic activity. These compounds demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting potential as neuroleptics (Iwanami et al., 1981).

Impact on Metabolic Processes

Studies have shown that 3-aminobenzamide and benzamide can affect glucose metabolism and DNA synthesis, beyond their inhibition of poly(ADP-ribose) synthetase. This indicates broader metabolic effects that may be relevant to their scientific applications (Milam & Cleaver, 1984).

Antihypertensive Activity

Some benzamides, including analogs of 3-amino-N-(3-ethoxypropyl)benzamide, have been studied for their antihypertensive effects. These compounds showed promising results in spontaneously hypertensive rats, indicating potential therapeutic applications in hypertension management (Cassidy et al., 1992).

Anti-Influenza Virus Activity

Benzamide-based compounds have been investigated for their antiviral activities, particularly against the influenza A virus (H5N1 subtype). The research suggests potential utility in developing antiviral drugs (Hebishy et al., 2020).

Synthesis Techniques

Research has been conducted on the synthesis methods of benzamide derivatives, including those structurally related to 3-amino-N-(3-ethoxypropyl)benzamide. These studies contribute to the understanding of efficient synthesis processes for medicinal and research purposes (Bobeldijk et al., 1990).

Copper-Mediated Aryloxylation

Studies on benzamides have included copper-mediated selective aryloxylation processes. This research is significant for the synthesis of certain benzoic acids, potentially including derivatives of 3-amino-N-(3-ethoxypropyl)benzamide (Hao et al., 2014).

Anti-Microbial and Anti-Cancer Properties

Benzamides, similar in structure to 3-amino-N-(3-ethoxypropyl)benzamide, have been synthesized and evaluated for their anti-microbial and anti-cancer properties. This research opens up potential applications in treating various disorders (Ammaji et al., 2019).

Esophageal Damage Prevention

3-Aminobenzamide, a structurally related compound, has been studied for its efficacy in preventing esophageal damage and stricture formation after esophageal caustic injuries. This indicates potential therapeutic applications in gastrointestinal disorders (Guven et al., 2008).

Advanced Material Synthesis

Benzamides have been used in the synthesis of advanced materials like hyperbranched aromatic polyamides. These polymers have applications in various fields including materials science (Yang et al., 1999).

作用機序

While the specific mechanism of action for 3-amino-N-(3-ethoxypropyl)benzamide is not available, it’s worth noting that 3-aminobenzamide, a similar compound, is known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Safety and Hazards

特性

IUPAC Name |

3-amino-N-(3-ethoxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-8-4-7-14-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,2,4,7-8,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFFZCAAISNMRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-ethoxypropyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2919498.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2919502.png)

![(1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2919512.png)

![1-(2-chlorophenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2919514.png)

![N-cyclopropyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2919517.png)